(S)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1S)-5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |
InChI Key |
NSOJKPUBJBXWNM-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCC2)N)F |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl group is introduced at the 6-position using methylating agents like methyl iodide in the presence of a base.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalene structure using hydrogenation catalysts.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(S)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Stereochemical Influence
The (S)-configuration of the amine moiety significantly impacts enantioselectivity in catalytic applications. For example, in asymmetric sulfenylation reactions, (S,R)-configured catalysts achieved 93% yield and 91% enantiomeric excess (ee), whereas (S,S)-configured analogs yielded 69% with 84% ee . This highlights the critical role of stereochemistry in optimizing synthetic efficiency and selectivity.
Substituent Effects
- Halogens (F, Cl, Br): Fluorine’s small size and high electronegativity enhance metabolic stability and binding affinity.
- Methyl vs. Methoxy : The methyl group at position 6 in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., ), which improve solubility but reduce membrane permeability .
- Positional Isomerism : Substitution at position 5 (vs. 6 or 8) influences electronic effects. For instance, 5-methoxy derivatives () exhibit distinct reactivity in antineoplastic assays compared to 6-substituted analogs .
Biological Activity
(S)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a compound derived from the tetrahydronaphthalene scaffold, has garnered significant interest for its biological activity, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydronaphthalene core with a fluorine substituent at the 5-position and a methyl group at the 6-position. This unique structure contributes to its interaction with various biological targets.
Opioid Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant binding affinities for opioid receptors. For instance, a study highlighted that 5-substituted tetrahydronaphthalenes demonstrated excellent binding affinities (in the nanomolar range) for the μ-opioid receptor relative to the δ-opioid receptor . The fluoro analogue of these compounds showed promising agonist activities in specific assays despite differing binding affinities.
Anticonvulsant Properties
Another study investigated a related compound, (S)-5-(2′-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine. This compound was noted for its anticonvulsant effects and prosocial behavior modulation in animal models. It was found to affect serotonin receptors significantly . This suggests that this compound may also influence neurotransmitter systems beyond opioid receptors.
The biological activity of this compound can be attributed to its ability to modulate receptor activity. The following mechanisms have been proposed based on existing literature:
- Opioid Receptor Agonism : The compound likely acts as an agonist at the μ-opioid receptor, which is implicated in pain relief and reward pathways.
- Serotonergic Modulation : Its structural similarity to other serotonergic agents suggests it may also interact with serotonin receptors, potentially influencing mood and anxiety levels.
- Neurotransmitter Release : By affecting receptor activity, this compound might alter neurotransmitter release patterns in the central nervous system.
Study on Opioid Ligands
A recent study synthesized a series of N-(phenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide derivatives incorporating tetrahydronaphthalene moieties. Among these derivatives, some exhibited high affinity for the 5-HT7 receptor and significant selectivity over other serotonin receptors . These findings underscore the potential of tetrahydronaphthalene derivatives in developing selective ligands for therapeutic use.
Anticonvulsant Activity Assessment
In an evaluation of (S)-5-(2′-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine's anticonvulsant properties, it was shown to effectively reduce seizure activity in rodent models while maintaining a favorable side effect profile . This positions it as a candidate for further development in treating epilepsy or related disorders.
Summary of Findings
| Property | Observation |
|---|---|
| Opioid Receptor Affinity | High affinity for μ-opioid receptors |
| Anticonvulsant Activity | Effective in reducing seizure activity |
| Serotonergic Interaction | Modulates serotonin receptor activity |
| Selectivity | High selectivity over other receptor types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
